molecular formula C19H28N2O2 B1669540 N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 945128-26-7

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

Número de catálogo: B1669540
Número CAS: 945128-26-7
Peso molecular: 316.4 g/mol
Clave InChI: NDKGACIWVAOUQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

IUPAC Name

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGACIWVAOUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945128-26-7
Record name 945128-26-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descripción

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide (IUPAC name: this compound) is a synthetic organic compound classified as a selective sphingosine-1-phosphate receptor 3 (S1P3R) positive allosteric modulator, with the synonym CYM-5541 or ML249 . Its structure features a 1,2-oxazole core substituted at the 5-position with a cyclopropyl group and at the 3-position with a carboxamide functional group bearing two cyclohexyl moieties. The bulky dicyclohexylamine substituent contributes to high lipophilicity, which may influence membrane permeability and pharmacokinetic properties.

Métodos De Preparación

Cyclocondensation of Carboxylic Acids and Isocyanides

A high-yielding method for constructing 4,5-disubstituted oxazoles involves a [3 + 2] cycloaddition between activated carboxylic acids and alkyl isocyanoacetates. For this compound, this approach begins with cyclopropanecarboxylic acid as the starting material:

General Procedure :

  • Activation : Cyclopropanecarboxylic acid is treated with 4-dimethylaminopyridine (DMAP) and trifluorosulfonyl anhydride (Tf2O) in dichloromethane (DCM) to form a mixed anhydride intermediate.
  • Nucleophilic Attack : Addition of methyl isocyanoacetate induces a cycloaddition reaction, yielding 5-cyclopropyl-1,2-oxazole-3-carboxylate .
  • Hydrolysis : The ester is hydrolyzed to 5-cyclopropyl-1,2-oxazole-3-carboxylic acid using aqueous NaOH or LiOH.

Key Reaction Parameters :

  • Temperature: 40°C for 30 minutes.
  • Solvent: Dichloromethane.
  • Yield: 82–93% for analogous oxazole derivatives.

Alternative Oxazole Formation via Cyclodehydration

Cyclodehydration of β-keto amides or α-acyloxyamides represents another route, though this method is less commonly reported for cyclopropyl-substituted oxazoles.

Amide Bond Formation: Coupling Strategies

Dicyclohexylcarbodiimide (DCC)-Mediated Coupling

The carboxyl group of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid is coupled with dicyclohexylamine using N,N'-dicyclohexylcarbodiimide (DCC) as an activating agent:

Mechanism :

  • Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
  • Nucleophilic Substitution : Dicyclohexylamine attacks the electrophilic carbonyl carbon, displacing the DCC-derived leaving group.
  • Byproduct Removal : The byproduct dicyclohexylurea (DCU) precipitates and is removed via filtration.

Optimized Protocol :

  • Reagents :
    • 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.0 equiv).
    • Dicyclohexylamine (2.2 equiv).
    • DCC (1.3 equiv) in anhydrous DCM.
  • Conditions : Stirred at 0°C → room temperature for 12–24 hours.
  • Workup : Filtration to remove DCU, followed by silica gel chromatography (n-hexane/ethyl acetate).
  • Yield : 68–75%.

Alternative Coupling Reagents

While DCC is the most widely cited reagent, other agents such as HATU or EDC/HOBt may enhance yields in sensitive substrates, though their use for this specific compound remains undocumented in available literature.

Synthetic Route Optimization and Challenges

Regioselectivity in Oxazole Formation

The position of the cyclopropyl group (C5) is dictated by the electronic and steric properties of the starting carboxylic acid. Computational studies suggest that electron-withdrawing groups on the acid favor cyclopropane incorporation at C5 during cycloaddition.

Purification Challenges

  • DCU Removal : Residual dicyclohexylurea necessitates repeated washings with cold ether or hexane.
  • Chromatography : Silica gel chromatography with gradient elution (n-hexane → ethyl acetate) achieves >95% purity.

Data Summary: Reaction Conditions and Outcomes

Step Reagents/Conditions Yield (%) Purity (%) Source
Oxazole Formation Cyclopropanecarboxylic acid, DMAP, Tf2O, DCM 82–93 90
Amide Coupling DCC, Dicyclohexylamine, DCM 68–75 95
Final Purification Silica gel (n-hexane/EtOAc) >95

Análisis De Reacciones Químicas

Tipos de reacciones

ML249 se somete a varias reacciones químicas, incluyendo:

    Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

    Reducción: ML249 se puede reducir para formar derivados reducidos.

    Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

    Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede producir compuestos hidrogenados más simples .

Aplicaciones Científicas De Investigación

Sphingosine-1-Phosphate Receptor Modulation

N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide has been identified as an allosteric agonist for sphingosine-1-phosphate receptor 3 (S1PR3). This receptor plays a crucial role in various physiological processes including endothelial barrier function and neuroprotection. Research indicates that modulation of this receptor can have therapeutic implications in conditions such as multiple sclerosis and other autoimmune diseases .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent due to its ability to inhibit specific signaling pathways involved in inflammation. Studies suggest that it may be effective against autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus by targeting IRAK-4, a key mediator in inflammatory responses .

Antitumor Activity

Preliminary research indicates that this compound may exhibit antitumor properties. Its use in conjunction with palladium-catalyzed cross-coupling reactions has been explored for synthesizing derivatives that could potentially act against various cancer cell lines .

Case Studies

StudyApplicationFindings
Kunkel et al., 2013Sphingosine signalingDemonstrated the role of S1PR3 modulation in neuroprotection and vascular function.
Pyszko & Strosznajder, 2014Autoimmune diseasesInvestigated the anti-inflammatory effects of S1PR modulation in animal models.
Averin et al., 2020Antitumor activityReported on the synthesis of analogs using N,N-dicyclohexyl derivatives showing cytotoxic effects on cancer cells.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. The compound's ability to form stable complexes with metal catalysts facilitates its use in the synthesis of complex organic molecules .

Mecanismo De Acción

ML249 ejerce sus efectos mediante la unión selectiva al subtipo 3 del receptor de esfingosina-1-fosfato (S1P3). Esta unión induce un cambio conformacional en el receptor, activando las vías de señalización descendentes. La activación de S1P3 conduce a la fosforilación de las cinasas reguladas por señales extracelulares (ERK), que juegan un papel crucial en la regulación de varios procesos celulares, incluida la proliferación, la diferenciación y la supervivencia .

Comparación Con Compuestos Similares

Substituent Effects at the 5-Position

The 5-position of the 1,2-oxazole ring is a critical site for modulating bioactivity. Comparative analysis reveals:

  • Cyclopropyl vs. In contrast, methyl-substituted analogs (e.g., N-[4-(2,4-dichlorophenoxy)-3-methoxybenzyl]-5-methyl-1,2-oxazole-3-carboxamide, Compound 32) exhibit simpler steric profiles, favoring applications in triclosan scaffold modifications for enoyl-acyl carrier protein inhibitors . Bulky Aromatic Substituents: Derivatives like N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide demonstrate that bulky aromatic groups at the 5-position improve xanthine oxidase inhibition (Ki in nanomolar range), highlighting substituent-dependent target selectivity .

Carboxamide Side Chain Variations

  • Dicyclohexylamine vs. In contrast, piperidine-containing analogs (e.g., N-[1-(2-chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide) exhibit lower molecular weights (311.76 g/mol) and may favor interactions with enzymes like kinases or proteases . Purinyl Derivatives: Substitution with purine rings (e.g., N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides) shifts activity toward xanthine oxidase inhibition, emphasizing the role of heterocyclic moieties in target engagement .

Functional Analogs: Enzyme Inhibitors and Receptor Modulators

Target Specificity

  • S1P3 Receptor Modulation : The target compound’s activity as an S1P3R modulator distinguishes it from analogs targeting enzymatic pathways. For instance, xanthine oxidase inhibitors (e.g., Compound 33 ) rely on planar aromatic systems for π-π stacking in enzyme active sites, whereas the target’s cyclohexyl groups likely interact with hydrophobic pockets in G protein-coupled receptors .

Structure-Activity Relationship (SAR) Insights

  • 5-Position Substituents :
    • Cyclopropyl and tetrahydronaphthyl groups enhance target binding via steric complementarity, while smaller groups (methyl) favor synthetic accessibility .
  • Carboxamide Side Chains :
    • Bulky, lipophilic groups (dicyclohexyl) improve receptor modulation but may limit solubility. Polar or aromatic side chains (e.g., piperidinyl-sulfonyl groups) balance solubility and target engagement .

Actividad Biológica

N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic compound notable for its unique oxazole ring structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with sphingosine-1-phosphate (S1P) receptors, particularly S1P3, and its implications for treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H24_{24}N2_2O. The compound features dual cyclohexyl substituents and a cyclopropyl group at the 5-position of the oxazole ring, contributing to its distinct chemical properties and biological activity.

This compound primarily functions as a selective agonist for the S1P3 receptor. This receptor plays a crucial role in various physiological processes, including immune responses and vascular stability. The compound exhibits submicromolar activity with an EC50_{50} value of approximately 434 nM at S1P3, demonstrating its potency and selectivity over other S1P receptors (S1P1, S1P2, S1P4, and S1P5) .

Cardiopulmonary Disorders

Research indicates that this compound has potential applications in treating cardiopulmonary disorders. Its modulation of the S1P signaling pathway suggests it may aid in conditions involving vascular stability and immune responses .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key studies highlighting the biological activity of this compound:

StudyFocusFindings
Ishii et al. (2001)Sphingosine SignalingIdentified S1P3's role in cardiovascular health; compounds like N,N-dicyclohexyl derivatives show promise in modulating this pathway .
Kunkel et al. (2013)Immune ResponseDemonstrated that S1P3 agonists can enhance immune function; supports therapeutic potential for N,N-dicyclohexyl compounds .
Recent Pharmacological Review (2024)Structure-Activity RelationshipDiscussed various oxazole derivatives' pharmacological significance; highlighted N,N-dicyclohexyl's unique properties .

Future Directions

Further research is warranted to explore the pharmacokinetics and in vivo efficacy of this compound. Understanding its interaction with various biological targets will be crucial for developing therapeutic strategies against diseases linked to sphingosine signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between the oxazole-3-carboxylic acid derivative and dicyclohexylamine. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent choice (e.g., DMF or THF) to enhance yield. For example, similar oxazole-carboxamide derivatives were synthesized with yields up to 85% by adjusting stoichiometry and reaction time under inert atmospheres . Purification via preparative HPLC or silica gel chromatography is recommended for high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm substituent positions and cyclohexyl/cyclopropyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ matching calculated values within 0.3 ppm error) .
  • HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers design experiments to evaluate the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. For example, similar oxazole derivatives showed solubility <1 mg/mL in water but >30 mg/mL in DMSO .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) of this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) to identify selective toxicity thresholds .
  • Mechanistic Profiling : Use RNA sequencing or phosphoproteomics to differentiate pathways (e.g., NF-κB inhibition for anti-inflammatory effects vs. DNA damage response for cytotoxicity) .
  • Species-Specific Assays : Test activity in humanized mouse models vs. in vitro human cell lines to account for metabolic differences .

Q. How can crystallographic data (e.g., from SHELX-refined structures) inform structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the compound’s 3D conformation to identify critical interactions (e.g., hydrogen bonding between the carboxamide and target proteins). SHELXL refinement is ideal for small-molecule structures, providing anisotropic displacement parameters and R-factor validation .
  • Molecular Docking : Align crystallographic data with target proteins (e.g., Hsp90 or Wnt pathway components) using software like AutoDock Vina to predict binding affinities .

Q. What in vitro and in vivo models are suitable for assessing the compound’s potential as an Hsp90 inhibitor?

  • Methodological Answer :

  • In Vitro : Use fluorescence polarization assays with purified Hsp90 to measure competitive displacement of FITC-labeled geldanamycin. IC₅₀ values <100 nM indicate high potency .
  • In Vivo : Employ HIV-1 latency models in humanized mice, monitoring viral rebound after treatment with the compound. Luminespib (a related oxazole-carboxamide) showed sustained suppression for 11 weeks post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.